molecular formula C21H20O5 B1264312 Alisiaquinone A

Alisiaquinone A

Cat. No.: B1264312
M. Wt: 352.4 g/mol
InChI Key: HKHLFNJYCWZXPO-NCYKPQTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alisiaquinone A is an organic heteropentacyclic compound comprising (2aS,5aR,8aR,8bS)-8a-hydroxy-2a,5a-dimethyldecahydro-8H-naphtho[1,8-bc]furan-8-one ortho-fused to C-6 and C-7 of 1,4-naphthoquinone. An antiplasmodial drug isolated from New Caledonian deep water sponge. It has a role as a metabolite and an antiplasmodial drug. It is an organic heteropentacyclic compound, a cyclic hemiketal and a member of p-quinones. It derives from a 1,4-naphthoquinone.

Scientific Research Applications

Malaria Control and Treatment

Alisiaquinone A, along with other meroterpenes such as alisiaquinones B and C, has been identified as having significant activity against enzymatic targets crucial for the control of malaria. These compounds, extracted from a New Caledonian deep water sponge, have demonstrated micromolar range activity against the plasmodial kinase Pfnek-1 and a protein farnesyl transferase. Additionally, they have shown effectiveness against different chloroquine-sensitive and -resistant strains of Plasmodium falciparum, with alisiaquinone C displaying submicromolar activity and competitive selectivity index on various plasmodial strains. This suggests potential for this compound and its derivatives in the development of new antimalarial drugs (Desoubzdanne et al., 2008).

Cancer Research

Compounds structurally related to this compound, like neopetrosiquinones, have been found to inhibit the in vitro proliferation of various human carcinoma cell lines, including colorectal and pancreatic carcinomas. This highlights the potential role of this compound in cancer treatment, particularly in the development of chemotherapy agents targeting specific cancer cells (Winder et al., 2011).

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(1S,13R,16S,20S)-13-hydroxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9-tetraene-5,8,12-trione

InChI

InChI=1S/C21H20O5/c1-19-6-3-7-20(2)14-9-12-11(15(22)4-5-16(12)23)8-13(14)17(24)21(25,18(19)20)26-10-19/h4-5,8-9,18,25H,3,6-7,10H2,1-2H3/t18-,19-,20-,21+/m1/s1

InChI Key

HKHLFNJYCWZXPO-NCYKPQTJSA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=O)C=CC(=O)C5=C4)(OC2)O)C

Canonical SMILES

CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=O)C=CC(=O)C5=C4)(OC2)O)C

Synonyms

alisiaquinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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